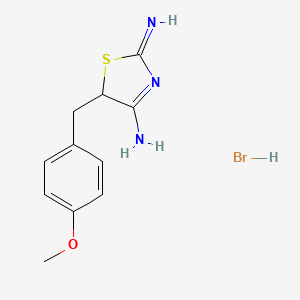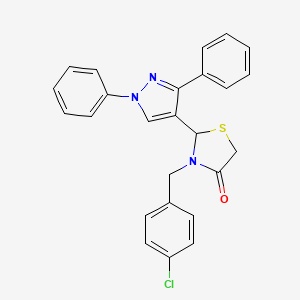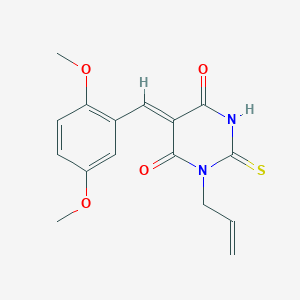
5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide in lab experiments is its low toxicity and high stability. It can also be easily synthesized through different methods. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide. One of the areas of interest is its potential use as a drug delivery system, where it can be conjugated with other molecules to target specific cells or tissues. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it can be used as a potential therapeutic agent for inflammatory bowel disease. Further studies are needed to explore these potential applications and to fully understand the mechanism of action of this compound.
In conclusion, this compound is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide has been reported through different methods. One of the most commonly used methods involves the reaction between 4-methoxybenzylamine and thiosemicarbazide in the presence of hydrochloric acid and sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the final compound. Other methods that have been reported include the reaction between 4-methoxybenzaldehyde and thiosemicarbazide, followed by the reduction with sodium borohydride.
Applications De Recherche Scientifique
5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-diimine hydrobromide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where it has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as a drug delivery system, where it can be used to target specific cells or tissues.
Propriétés
IUPAC Name |
2-imino-5-[(4-methoxyphenyl)methyl]-5H-1,3-thiazol-4-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.BrH/c1-15-8-4-2-7(3-5-8)6-9-10(12)14-11(13)16-9;/h2-5,9H,6H2,1H3,(H3,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVAPCGOKMPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=NC(=N)S2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)
![2,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4899905.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,2-diphenylacetamide](/img/structure/B4899919.png)
![4-[3-(1-hydroxycyclohexyl)-2-propyn-1-yl]-4-propylmorpholin-4-ium iodide](/img/structure/B4899925.png)
![5-{[(2-ethylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899930.png)
![2-[(2-chlorobenzyl)thio]-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899934.png)
![7-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4899941.png)

![propyl 2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4899959.png)
![N-({[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4899966.png)

![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
